Cas no 68159-09-1 (1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone)
68159-09-1 structure
Product Name:1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
CAS No:68159-09-1
MF:C9H6ClN3O3
MW:239.615240573883
CID:969311
PubChem ID:100561
Update Time:2025-04-19
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone
- 1-(3-chloro-6-nitroindazol-1-yl)ethanone
- 1-Acetyl-3-chloro-6-nitroindazole
- BRN 0918776
- Chloro-3 nitro-6 acetyle-1 indazole [French]
- 5-23-06-00192 (Beilstein Handbook Reference)
- DTXSID50218335
- Indazole, 1-acetyl-3-chloro-6-nitro-
- NSC 320032
- Chloro-3 nitro-6 acetyle-1 indazole
- NSC320032
- NSC-320032
- 68159-09-1
-
- Inchi: 1S/C9H6ClN3O3/c1-5(14)12-8-4-6(13(15)16)2-3-7(8)9(10)11-12/h2-4H,1H3
- InChI Key: QDKOMMLWBMJNAX-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(=CC=2N(C(C)=O)N=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.0097688g/mol
- Monoisotopic Mass: 239.0097688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 80.7Ų
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
68159-09-1 (1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk